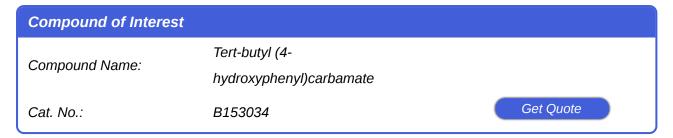


Tert-butyl (4-hydroxyphenyl)carbamate synthesis protocol

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An In-depth Technical Guide on the Synthesis of Tert-butyl (4-hydroxyphenyl)carbamate

Introduction

Tert-butyl (4-hydroxyphenyl)carbamate, also known as 4-N-Boc-aminophenol, is a crucial intermediate in organic synthesis. Its primary application lies in the protection of the amino group of 4-aminophenol.[1][2][3][4] The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in non-peptide chemistry due to its stability under various conditions and the relative ease of its removal under moderately strong acidic conditions.[5][6] This protection strategy is fundamental in multi-step syntheses, particularly in the development of pharmaceuticals and in solid-phase peptide synthesis, as it prevents the amine functionality from undergoing unwanted reactions.[1][5] The synthesis of this compound is typically achieved through the reaction of 4-aminophenol with di-tert-butyl dicarbonate (Boc anhydride), a reliable and high-yielding method.[5][6]

Core Synthesis Pathway

The principal method for synthesizing **tert-butyl (4-hydroxyphenyl)carbamate** is the N-tert-butoxycarbonylation of 4-aminophenol. This reaction involves treating 4-aminophenol with ditert-butyl dicarbonate (Boc₂O). The reaction is chemoselective, targeting the more nucleophilic amino group over the hydroxyl group, especially under neutral or mildly basic conditions.



The presence of a base, such as triethylamine, facilitates the reaction by deprotonating the ammonium ion formed after the initial nucleophilic attack of the amine on the Boc anhydride.[1] While N-tert-butoxycarbonylation is favored in the absence of a strong base, the use of a strong base like sodium hydroxide can increase the nucleophilicity of the phenolic oxygen, potentially leading to O-acylation as a competing reaction.[7]

Experimental Protocols

The following protocol details a common and efficient method for the synthesis of **tert-butyl (4-hydroxyphenyl)carbamate**.

Protocol: N-tert-butoxycarbonylation of 4-Aminophenol

This procedure is adapted from a standard method utilizing triethylamine as a base in a methanol solvent system.[1]

Materials and Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware
- Reagents as listed in Table 1

Procedure:

- Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-aminophenol (10.97 g, 100.5 mmol) in methanol (200 mL).
- Addition of Base: Add triethylamine (30 mL) to the solution.



- Addition of Boc Anhydride: To the stirred solution, slowly add di-tert-butyl dicarbonate (24.07 g, 110.3 mmol).
- Reaction: Stir the reaction mixture at room temperature (22°C) for 14 hours.
- Solvent Removal: After the reaction is complete, remove the methanol by rotary evaporation.
- Work-up: Dissolve the resulting residue in ethyl acetate (250 mL). Transfer the solution to a separatory funnel and extract it with 0.25N aqueous hydrochloric acid (100 mL).
- Washing: Separate the organic phase and wash it sequentially with a saturated aqueous ammonium chloride solution (3 x 50 mL).
- Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the ethyl acetate by rotary evaporation to yield the final product as a white solid.[1]

Data Presentation

Quantitative data for the reactants and product, along with key experimental results, are summarized in the tables below.

Table 1: Reagents and Product Specifications

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4-Aminophenol	123-30-8	C ₆ H ₇ NO	109.13
Di-tert-butyl dicarbonate	24424-99-5	C10H18O5	218.25
Triethylamine	121-44-8	C ₆ H ₁₅ N	101.19

| Tert-butyl (4-hydroxyphenyl)carbamate | 54840-15-2 | C11H15NO3 | 209.24 |

Table 2: Experimental and Physical Data

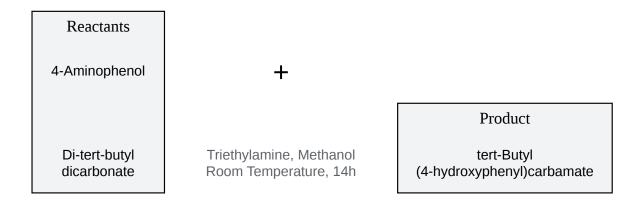


Parameter	Value	Reference
Yield	20.91 g (100%)	[1]
Appearance	White solid	[1][8]
Melting Point	143-147 °C	[1]
¹H NMR (600 MHz, CDCl₃)	δ (ppm): 7.18 (d, J=8.7 Hz, 2H), 6.73 (d, J=8.8 Hz, 2H), 6.32 (br, 1H), 5.12 (br, 1H), 1.51 (s, 9H)	[8]
¹³ C NMR (101 MHz, CDCl ₃)	δ (ppm): 153.21, 151.27, 130.88, 120.98, 115.54, 80.53, 28.37	[8]
ESI-MS (m/z)	208.1 [M-H] ⁻	[1]

| HRMS (ESI) | m/z [M+Na]+ calcd for C11H15NO3Na: 232.0944; found: 232.0945 |[8] |

Visualizations

Diagrams created using Graphviz DOT language provide a clear visual representation of the synthesis and experimental workflow.



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Caption: Chemical scheme for the synthesis of **tert-butyl (4-hydroxyphenyl)carbamate**.



Caption: Experimental workflow for the synthesis and purification process.

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